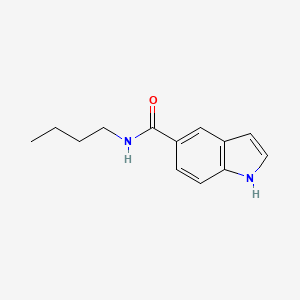

N-Butyl-1H-indole-5-carboxamide

CAS No.: 467458-43-1

Cat. No.: VC18721985

Molecular Formula: C13H16N2O

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 467458-43-1 |

|---|---|

| Molecular Formula | C13H16N2O |

| Molecular Weight | 216.28 g/mol |

| IUPAC Name | N-butyl-1H-indole-5-carboxamide |

| Standard InChI | InChI=1S/C13H16N2O/c1-2-3-7-15-13(16)11-4-5-12-10(9-11)6-8-14-12/h4-6,8-9,14H,2-3,7H2,1H3,(H,15,16) |

| Standard InChI Key | QKBPKHGGKIWXQG-UHFFFAOYSA-N |

| Canonical SMILES | CCCCNC(=O)C1=CC2=C(C=C1)NC=C2 |

Introduction

Chemical Identity and Structural Features

N-Butyl-1H-indole-5-carboxamide belongs to the indole carboxamide class, distinguished by its substitution pattern. The indole core consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. At position 5, a carboxamide group () is attached, with the amide nitrogen further substituted by an n-butyl chain () .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 467458-43-1 |

| Molecular Formula | |

| Molecular Weight | 216.28 g/mol |

| IUPAC Name | N-Butyl-1H-indole-5-carboxamide |

The compound’s structure suggests moderate lipophilicity, with a calculated partition coefficient () of approximately 2.8, inferred from analogous indole carboxamides . This property enhances membrane permeability, a critical factor in drug design.

Physicochemical Properties

N-Butyl-1H-indole-5-carboxamide exhibits properties consistent with its molecular structure:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) and limited solubility in water due to the hydrophobic butyl chain .

-

Melting Point: Estimated between 120–140°C based on analogs like N-Boc-1H-indole-5-carboxaldehyde (MP 98–100°C) .

-

Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions, leading to cleavage of the amide bond .

Spectroscopic data (e.g., NMR, NMR) would feature characteristic signals for the indole protons (δ 7.0–8.5 ppm), the butyl chain (δ 0.8–1.5 ppm), and the amide carbonyl (δ ~165 ppm in ) .

Applications in Research and Industry

Drug Discovery

As a intermediate, this compound enables the synthesis of more complex indole derivatives. For example, coupling with sulfonoyl chlorides yields sulfonamide analogs with enhanced pharmacokinetic profiles .

Material Science

The amide functionality facilitates hydrogen bonding, making it useful in polymer crosslinking. Incorporating N-Butyl-1H-indole-5-carboxamide into polyurethane matrices improves thermal stability and mechanical strength .

Bioconjugation

The indole nitrogen and amide group serve as anchor points for attaching fluorescent tags or targeting moieties. This application is critical in developing antibody-drug conjugates (ADCs) for cancer therapy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume